molecular formula C11H14ClNO2S B1401175 1-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonamide CAS No. 1340105-87-4

1-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonamide

Cat. No.: B1401175
CAS No.: 1340105-87-4
M. Wt: 259.75 g/mol
InChI Key: KDDXCDJHSXHVAO-UHFFFAOYSA-N
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Description

1-Chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonamide is a versatile organic compound with the molecular formula C11H14ClNO2S and a molecular weight of 259.76 g/mol. This compound is characterized by its chloro group and methanesulfonamide moiety attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonamide typically involves the chlorination of N-(1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonamide. This reaction can be carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure the selective introduction of the chloro group.

Industrial Production Methods: . The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonamide has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: It is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-Chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonamide is unique in its chemical structure and properties compared to other similar compounds. Some similar compounds include:

  • N-(1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonamide: Lacks the chloro group, resulting in different reactivity and biological activity.

  • 1-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonamide: Similar structure but with a bromo group instead of chloro, leading to variations in chemical behavior.

  • 1-chloro-N-(naphthalen-1-yl)methanesulfonamide: Similar chloro group but with a different aromatic ring, affecting its properties and applications.

These compounds share similarities in their core structures but differ in their substituents, leading to distinct chemical and biological properties.

Properties

IUPAC Name

1-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c12-8-16(14,15)13-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11,13H,3,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDXCDJHSXHVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NS(=O)(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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